![molecular formula C9H11BrF2N2O2 B2409191 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946812-13-0](/img/structure/B2409191.png)
4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Fate of Phenoxy Herbicides
Research indicates that the sorption behavior of phenoxy herbicides like 4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxide content. The sorption to soil organic matter and iron oxides is of particular relevance. However, the study also highlights the scarcity of data on specific soil parameters like Oxalate Fe and DCB Fe, which are crucial for understanding the environmental fate of these herbicides (Werner, Garratt, & Pigott, 2012).
Impact of Chlorogenic Acid (CGA) and its Analogs
Chlorogenic Acid (CGA) and its analogs exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These effects suggest that derivatives of CGA might share similar properties and could be of interest in the field of drug development and therapeutic applications. The review encourages further research to optimize the biological and pharmacological effects of CGA and its analogs, which could include compounds like this compound (Naveed et al., 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) is identified as a key building block in drug synthesis due to its carbonyl and carboxyl functional groups. Its derivatives are used to synthesize various value-added chemicals. The versatility of LEV in drug synthesis implies that structurally similar compounds, such as this compound, could also have potential applications in the field of medicine, particularly in cancer treatment and drug delivery systems (Zhang et al., 2021).
p-Coumaric Acid and its Derivatives
p-Coumaric acid and its derivatives, due to their phenolic structure, demonstrate a range of biological activities, including antioxidant and anti-inflammatory effects. These properties suggest that other phenolic compounds like this compound might also exhibit similar pharmacological activities, making them potentially valuable for therapeutic applications (Pei, Ou, Huang, & Ou, 2016).
Propiedades
IUPAC Name |
4-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-5-7(10)8(9(11)12)13-14(5)4-2-3-6(15)16/h9H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFTWOUPKGPQGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
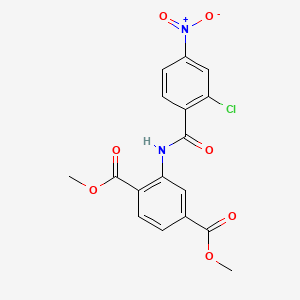
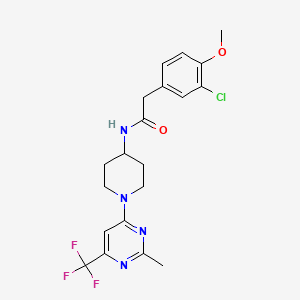
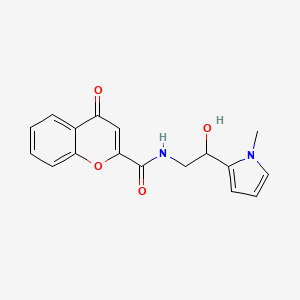
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)
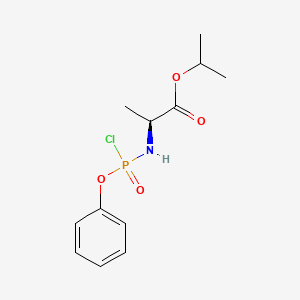
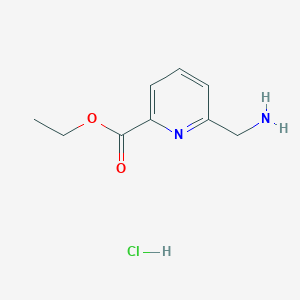
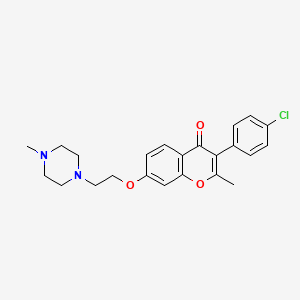
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
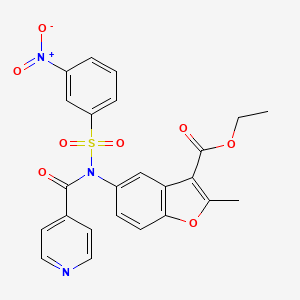
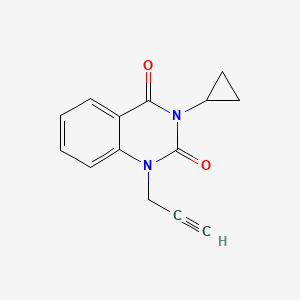
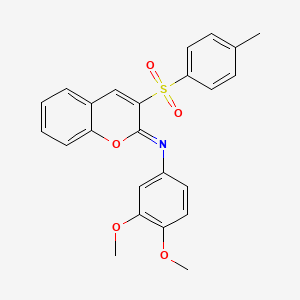
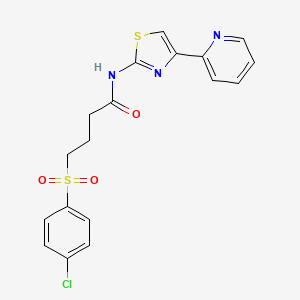
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)